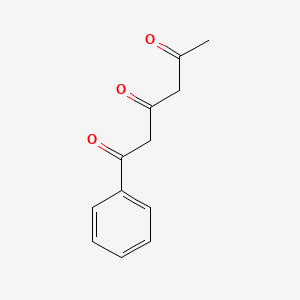

1,3,5-Hexanetrione, 1-phenyl-

Description

Overview of Triketones and Related Polycarbonyl Systems

Triketones are a class of polycarbonyl compounds characterized by the presence of three ketone groups within their molecular structure. These compounds are of significant interest in organic chemistry due to their versatile reactivity. The multiple carbonyl groups can participate in a variety of reactions, including enolization, aldol (B89426) condensations, and cyclizations, making them valuable precursors for the synthesis of more complex molecules. rsc.orgdatapdf.com

Polycarbonyl compounds, in general, are widely utilized in materials chemistry, analytical chemistry, and inorganic chemistry because of their diverse chemical properties and ability to form complexes with metal ions. rsc.org The presence of multiple coordination sites allows them to act as ligands, forming stable metal-chelate complexes that have applications in catalysis, chemosensors, and materials for electronic devices like OLEDs and OFEDs. rsc.orgrsc.org However, the synthesis and application of open-chain polyketones like 1,3,5-triketones can be challenging due to side reactions such as retro-Claisen cleavage and intramolecular cyclization. rsc.orgrsc.org

Historical Development and Key Milestones in the Study of 1,3,5-Hexanetrione, 1-phenyl-

The synthesis of 1,3,5-hexanetrione, 1-phenyl- has been achieved through several methods. One common approach is the monobenzoylation of acetylacetone (B45752) with methyl benzoate (B1203000) in the presence of a base, which has been reported to yield the product in 75% yield. orgsyn.org Another method involves the reaction of phenylacetic acid with acetic anhydride (B1165640), catalyzed by an acid like sulfuric acid, proceeding through an aldol condensation followed by dehydration.

Early research into 1,3,5-triketones, including 1-phenyl-1,3,5-hexanetrione, focused on their synthesis and fundamental reactivity. For instance, aroylations of β-diketones using sodium hydride were found to be an effective method for producing 1,3,5-triketones in high yields. researchgate.net These compounds were recognized as valuable intermediates for creating other cyclic structures like 4-pyrones and 4-pyridones. orgsyn.orgresearchgate.net

Further studies have explored the synthesis of derivatives of 1,3,5-hexanetrione, 1-phenyl-. For example, various C-methyl derivatives have been prepared through techniques such as the acylation of substituted diketones and the alkylation of the parent triketone. researchgate.net The compound has also been utilized in the preparation of organotin(IV) derivatives and in the study of palladium(II) catalysts for asymmetric synthesis. researchgate.netluc.eduresearchgate.net

Structural Features and Core Reactivity Profile of 1,3,5-Hexanetrione, 1-phenyl-

The structure of 1,3,5-hexanetrione, 1-phenyl- is characterized by a flexible hexane (B92381) chain with carbonyl groups at positions 1, 3, and 5, and a phenyl group attached to the first carbon. This arrangement allows for significant conformational flexibility and the potential for keto-enol tautomerism. libretexts.org Tautomerism in β-dicarbonyl and related systems is a well-documented phenomenon where the compound exists as an equilibrium mixture of the keto and enol forms. In the case of 1,3,5-triketones, enolization is a prominent feature, and the presence of multiple carbonyl groups can lead to the formation of various tautomeric isomers. datapdf.commdpi.com The enol forms are often stabilized by intramolecular hydrogen bonding. echemi.comstackexchange.com

The reactivity of 1,3,5-hexanetrione, 1-phenyl- is dictated by its polycarbonyl nature. Key reactions include:

Oxidation: It can be oxidized to carboxylic acids using strong oxidizing agents.

Reduction: The ketone groups can be reduced to alcohols with reducing agents like sodium borohydride (B1222165).

Cyclization: The triketone can undergo intramolecular cyclization reactions, often acid-catalyzed, to form heterocyclic compounds such as 4-pyrones. researchgate.net This reactivity is a cornerstone of its utility in synthetic organic chemistry. clockss.orgcribfb.com

Complexation: The carbonyl oxygens can act as coordination sites for metal ions, leading to the formation of metal complexes. This property is exploited in areas like catalysis. luc.edu

The presence of the phenyl group influences the electronic properties and reactivity of the molecule, often enhancing the stability of certain intermediates or transition states through conjugation. libretexts.orglibretexts.org

Interactive Data Tables

Physicochemical Properties of 1,3,5-Hexanetrione, 1-phenyl-

| Property | Value |

| CAS Number | 1469-95-0 |

| Molecular Formula | C12H12O3 |

| Molecular Weight | 204.22 g/mol |

| Boiling Point | 333.1°C at 760 mmHg |

| Flash Point | 141.2°C |

| Density | 1.126 g/cm³ |

| Refractive Index | 1.517 |

Data sourced from lookchem.com

Synthetic Precursors for 1,3,5-Hexanetrione, 1-phenyl- and Related Compounds

| Precursor 1 | Precursor 2 | Product |

| Acetylacetone | Methyl benzoate | 1-Phenyl-1,3,5-hexanetrione orgsyn.org |

| Phenylacetic acid | Acetic anhydride | 1-Phenyl-1,3,5-hexanetrione |

| Benzoylacetone (B1666692) | Methyl anisate | 1-(p-Methoxyphenyl)-5-phenyl-1,3,5-pentanetrione orgsyn.org |

| Acetone (B3395972) | Methyl benzoate (2 equiv.) | 1,5-Diphenyl-1,3,5-pentanetrione orgsyn.org |

Structure

3D Structure

Properties

IUPAC Name |

1-phenylhexane-1,3,5-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-9(13)7-11(14)8-12(15)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYYHTLZMQHPLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)CC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285196 | |

| Record name | 1,3,5-Hexanetrione, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469-95-0 | |

| Record name | NSC40937 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Hexanetrione, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3,5 Hexanetrione, 1 Phenyl and Its Analogues

Established Synthetic Routes to 1,3,5-Hexanetrione, 1-phenyl-

The foundational methods for constructing the 1,3,5-triketone backbone of 1,3,5-hexanetrione, 1-phenyl- primarily rely on Claisen condensation and aroylation reactions. These techniques are well-documented and offer reliable pathways to the target molecule.

Claisen Condensation Approaches for Triketone Synthesis

The Claisen condensation is a cornerstone reaction for the formation of β-keto esters and, by extension, 1,3,5-triketones. masterorganicchemistry.com This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound. In the context of 1,3,5-triketone synthesis, this typically involves the reaction of a β-diketone with an ester. ijpras.com

A common approach involves the deprotonation of a β-diketone to form a highly nucleophilic enolate, which then attacks the carbonyl group of an ester. For instance, the dianion of a β-diketone can be generated using a strong base like potassium amide in liquid ammonia (B1221849). researchgate.net This dianion then readily reacts with an appropriate ester to yield the desired 1,3,5-triketone.

More recently, modifications to the classical Claisen condensation have been developed. For example, the use of lithium hexamethyldisilazide (LiHMDS) as a strong base has been shown to be effective in the condensation of substituted benzoate (B1203000) esters with acetone (B3395972) to produce symmetrical 1,5-diaryl-1,3,5-pentanetriones. tandfonline.com A Mukaiyama-Claisen reaction of 4H-1,3-dioxin-4-one derivatives with silylated enolates also provides a pathway to 3,5-diketo esters, which are precursors to triketones. thieme-connect.com

Aroylation Reactions of β-Diketones

Aroylation of β-diketones at the terminal methyl group is a direct and efficient method for the synthesis of 1,3,5-triketones. acs.org This reaction involves the introduction of an aroyl group to the β-diketone skeleton. The use of sodium hydride as a base has been found to give significantly higher yields of 1,3,5-triketones compared to potassium amide. researchgate.net For example, acetylacetone (B45752) can be monobenzoylated with methyl benzoate in the presence of sodium hydride to form 1-phenyl-1,3,5-hexanetrione in a 75% yield. orgsyn.org

The reaction mechanism with sodium hydride is believed to proceed through a different pathway than with alkali amides, not necessarily involving a β-diketone dicarbanion intermediate. researchgate.net This method is quite general and has been successfully applied to the aroylation of benzoylacetone (B1666692) with various methyl and ethyl esters, including methyl benzoate, methyl p-chlorobenzoate, and ethyl nicotinate. orgsyn.org

Table 1: Examples of Aroylation Reactions for the Synthesis of 1,3,5-Triketones

| β-Diketone | Aroylating Agent | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetylacetone | Methyl benzoate | Sodium hydride | 1-Phenyl-1,3,5-hexanetrione | 75 | orgsyn.org |

| Benzoylacetone | Methyl benzoate | Sodium hydride | 1,5-Diphenyl-1,3,5-pentanetrione | 87 | orgsyn.org |

| Benzoylacetone | Methyl p-chlorobenzoate | Sodium hydride | 1-(p-Chlorophenyl)-5-phenyl-1,3,5-pentanetrione | 78 | orgsyn.org |

| Benzoylacetone | Ethyl nicotinate | Sodium hydride | 1-(3-Pyridyl)-5-phenyl-1,3,5-pentanetrione | 69 | orgsyn.org |

| Benzoylacetone | Methyl anisate | Sodium hydride | 1-(p-Methoxyphenyl)-5-phenyl-1,3,5-pentanetrione | 61 | orgsyn.org |

Synthesis of Substituted 1,3,5-Hexanetrione, 1-phenyl- Derivatives

The core structure of 1,3,5-hexanetrione, 1-phenyl- can be modified to produce a variety of derivatives with different substitution patterns. These modifications can be introduced either by starting with substituted precursors or by direct functionalization of the triketone itself.

Preparation of C-Methyl Derivatives of 1,3,5-Hexanetrione, 1-phenyl-

C-methyl derivatives of 1-phenyl-1,3,5-hexanetrione have been synthesized using two primary methods: acylation of substituted diketones and alkylation of the parent triketone. researchgate.net The acylation of substituted diketones can be achieved using bases like lithium amide or sodium hydride. researchgate.net

Alternatively, direct alkylation of 1-phenyl-1,3,5-hexanetrione with methyl iodide using sodium hydride or potassium carbonate as the base leads to methylation at the C-2 and C-4 positions. researchgate.net The reaction with sodium hydride and methyl iodide has been shown to produce 2- and 4-monomethylated products, as well as 2,2- and 4,4-dimethylated products, with the 4-position being the preferred site of reaction. researchgate.net

Synthesis of Aryl and Other Substituted Analogues

The synthesis of aryl-substituted analogues of 1,3,5-hexanetrione, 1-phenyl- is often achieved through Sonogashira coupling reactions. This method allows for the introduction of various aryl groups onto the triketone framework. mdpi.com For example, new camphor (B46023) and carvone (B1668592) analogues containing a phenyl-substituted acetylene (B1199291) bond have been synthesized via Sonogashira coupling catalyzed by PdCl2(PPh3)2 and copper (I) iodide. mdpi.com

Furthermore, the synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole (B1198619) derivatives, which can be considered complex analogues, starts from the reaction of substituted acetophenones with diethyl oxalate. nih.gov This initial step forms ethyl 2,4-dioxo-4-arylbutanoates, which are then further elaborated. nih.gov Similarly, the synthesis of 5'-aryl-substituted 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazoles has been accomplished through palladium-catalyzed coupling reactions. beilstein-journals.org The exploration of diverse "B" rings and "B" to "C" ring linkages in 4-substituted methoxybenzoyl-aryl-thiazole analogues has also been a subject of study. nih.gov

Biogenetically Modeled Synthetic Pathways for Polyketide Analogs

Polyketides are a large and diverse class of natural products synthesized by polyketide synthases (PKSs). mdpi.com The biosynthesis of these molecules typically involves the successive decarboxylative condensation of coenzyme A (CoA)-derived units. mdpi.com Inspired by these natural processes, biogenetically modeled or biomimetic syntheses aim to replicate these pathways in the laboratory.

While chemical synthesis can produce polyketide analogues, the complexity of these molecules often presents a significant challenge. mdpi.com Biogenetically modeled syntheses offer an alternative approach. For instance, the synthesis of polycyclic polyketide metabolites has been achieved using partially protected β-hexa- and β-heptaketones. acs.org

Type III PKSs, in particular, have shown remarkable substrate tolerance, accepting non-physiological starter substrates to produce novel unnatural polyketides. pnas.org This enzymatic approach provides a powerful tool for generating structural diversity. The understanding of the modular nature of PKSs is opening up new possibilities for the combinatorial biosynthesis of novel polyketides. royalsocietypublishing.org

Mechanistic Studies of Synthetic Transformations Leading to 1,3,5-Hexanetrione, 1-phenyl-

The formation of 1,3,5-Hexanetrione, 1-phenyl- through the acylation of a β-diketone like benzoylacetone is fundamentally governed by the principles of the Claisen condensation mechanism. wikipedia.orgbyjus.com This mechanism involves a sequence of steps initiated by the deprotonation of an acidic α-hydrogen.

The reaction commences with the abstraction of a proton from the carbon situated between the two carbonyl groups of the β-diketone (in this case, benzoylacetone) by a strong base, such as sodium hydride or the amide ion. masterorganicchemistry.com This deprotonation results in the formation of a highly resonance-stabilized enolate anion. The stability of this enolate is a key driving force for its formation, as the negative charge is delocalized over the two oxygen atoms and the central carbon atom. masterorganicchemistry.com

The resulting enolate then acts as a potent nucleophile. fiveable.me In the subsequent step, the nucleophilic enolate attacks the electrophilic carbonyl carbon of an acylating agent, such as an ester or an acid chloride. fiveable.meorganicchemistrytutor.com This nucleophilic acyl substitution leads to the formation of a tetrahedral intermediate. organicchemistrytutor.com

The collapse of this tetrahedral intermediate occurs with the expulsion of a leaving group, typically an alkoxide from an ester or a halide from an acid chloride. wikipedia.orgorganicchemistrytutor.com This step regenerates the carbonyl group and forms the 1,3,5-triketone structure.

An important consideration in the mechanism is the acidity of the protons on the methylene (B1212753) group situated between the carbonyl groups of the newly formed 1,3,5-triketone. These protons are even more acidic than those of the starting β-diketone. Consequently, the alkoxide leaving group generated in the previous step can deprotonate the product, forming a new, highly stabilized enolate. organicchemistrytutor.com An acidic workup is therefore necessary in the final stage to protonate this enolate and isolate the neutral 1,3,5-triketone product. byjus.comorganicchemistrytutor.com

Studies have indicated that the mechanism involving sodium hydride may not proceed through the formation of a dicarbanion, which was considered the reactive intermediate when using alkali amides. researchgate.net Instead, the reaction likely proceeds through the mono-enolate as the key nucleophilic species. The regioselectivity of the reaction, particularly in the case of unsymmetrical β-diketones, is also a critical aspect influenced by the reaction conditions and the nature of the substrates. organic-chemistry.org

Tautomerism and Keto Enol Equilibria of 1,3,5 Hexanetrione, 1 Phenyl

Investigation of Keto-Enol and Dienol Formsresearchgate.netresearchgate.net

Like other β-tricarbonyl compounds, 1,3,5-Hexanetrione, 1-phenyl- can exist as a mixture of several tautomeric forms. These include the triketo form and various enol and dienol structures. Research into related 1,3,5-triketones has established that the enolization of the terminal carbonyl groups is consistently preferred over the enolization of the central carbonyl group. researchgate.netresearchgate.net This preference is particularly pronounced in the dienol forms. researchgate.netresearchgate.net The dienol tautomer, which contains a central carbonyl group, is notably stabilized by the formation of a second intramolecular hydrogen bond. researchgate.netresearchgate.net In solvents with low polarity, the dienol form is typically the predominant species at room temperature. irb.hrresearchgate.net

Factors Influencing Tautomeric Equilibria

The equilibrium between the different tautomers of 1,3,5-Hexanetrione, 1-phenyl- is not static but is dynamically influenced by several external and internal factors.

Substituent Effects on Tautomer Ratiosresearchgate.netnih.govmdpi.com

The nature of the substituents on the triketone backbone plays a significant role in determining the relative stability of the tautomers. mdpi.com In the case of 1,3,5-Hexanetrione, 1-phenyl-, the molecule is unsymmetrical, with a phenyl group at one end and a methyl group at the other. Studies on analogous symmetrical β-triketones provide insight into these effects. For instance, electron-releasing groups, such as a methyl group, have been shown to favor the dienol form. irb.hr In contrast, electron-attracting groups, like a chlorine atom on a phenyl ring, shift the equilibrium toward the more polar keto and monoenol forms in nonpolar solvents. irb.hr The presence of a substituent can also have a clear effect on the tautomeric equilibrium in other related chemical systems. nih.gov

The table below, based on data from symmetrical 1,5-diaryl-1,3,5-pentanetriones in CDCl₃, illustrates the electronic effect of para-substituents on the phenyl rings on tautomeric distribution, providing a model for understanding the influences at play in 1,3,5-Hexanetrione, 1-phenyl-.

Table 1: Effect of Substituents on Tautomer Percentages in Symmetrical β-Triketones in CDCl₃ at 20 °C Data adapted from studies on symmetrical 1,5-diaryl-1,3,5-pentanetriones. irb.hr

| Substituent (on phenyl ring) | Triketo Form (%) | Monoenol Form (%) | Dienol Form (%) |

|---|---|---|---|

| -OCH₃ (electron-donating) | 0.0 | 1.3 | 98.7 |

| -H (neutral) | 0.0 | 2.1 | 97.9 |

| -Cl (electron-withdrawing) | 0.6 | 14.0 | 85.4 |

Solvent Effects on Equilibrium Positionsirb.hrresearchgate.net

The polarity of the solvent has a profound impact on the position of the tautomeric equilibrium. irb.hrresearchgate.net In solvents of low polarity, such as chloroform (B151607) (CDCl₃), 1,3,5-triketones exist predominantly in the dienol form. irb.hrresearchgate.net However, as the polarity of the solvent increases, the equilibrium shifts significantly toward the more polar triketo and monoenol forms. irb.hrresearchgate.net This is because polar solvents can stabilize the more polar tautomers through intermolecular interactions, disrupting the intramolecular hydrogen bonds that stabilize the enol forms. irb.hr In highly polar solvents like dimethyl sulfoxide (B87167) (DMSO), the concentration of the dienol form is markedly reduced even at room temperature, in favor of the more polar species. irb.hr

Table 2: Influence of Solvent on Tautomer Distribution of a Symmetrical β-Triketone at 20 °C Data based on 1,5-bis(4-chlorophenyl)pentane-1,3,5-trione. irb.hr

| Solvent | Triketo Form (%) | Monoenol Form (%) | Dienol Form (%) |

|---|---|---|---|

| CDCl₃ (low polarity) | 0.6 | 14.0 | 85.4 |

| Acetone-d₆ (medium polarity) | 2.1 | 47.7 | 50.2 |

| DMSO-d₆ (high polarity) | 3.6 | 68.1 | 28.3 |

Temperature Dependence of Tautomeric Distributionsirb.hrresearchgate.net

Temperature significantly affects the balance of the tautomeric equilibrium. irb.hrresearchgate.net An increase in temperature dramatically shifts the equilibrium toward the triketo form. irb.hr Studies on related compounds show that as the temperature is raised from 20 °C to 140 °C, the percentage of the dienol form rapidly decreases while the percentage of the triketo form increases substantially. irb.hrresearchgate.net This suggests that while the enol forms are enthalpically favored at lower temperatures, likely due to strong intramolecular hydrogen bonding, the triketo form is entropically favored at higher temperatures. irb.hrrsc.org

Role of Intramolecular Hydrogen Bonding in Tautomer Stabilizationresearchgate.netresearchgate.netirb.hrresearchgate.net

Intramolecular hydrogen bonding is a primary factor in the stabilization of the enolic tautomers of 1,3,5-Hexanetrione, 1-phenyl-. irb.hrresearchgate.net The formation of a six-membered quasi-aromatic ring via a hydrogen bond between the enolic hydroxyl group and a neighboring carbonyl oxygen greatly stabilizes the enol and dienol forms. irb.hrechemi.com The strength of these hydrogen bonds is evidenced by the chemical shifts of the hydroxyl protons in ¹H-NMR spectra, which can appear as far downfield as 15-16 ppm. irb.hr In the case of the dienol tautomer, the structure is further stabilized by a second intramolecular hydrogen bond. researchgate.netresearchgate.net This extensive hydrogen bonding is the main reason the enolic forms are the most abundant species in nonpolar solutions at room temperature. irb.hr

Methodologies for Tautomeric Ratio Determination (e.g., ¹H-NMR Titration)irb.hrresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used tool for investigating keto-enol equilibria, as the process is often slow enough on the NMR timescale to allow for the detection and quantification of individual tautomers. irb.hrcore.ac.uk The relative concentrations or ratios of the tautomers in a solution can be determined by integrating the signals corresponding to specific protons in each form in the ¹H-NMR spectrum. researchgate.netmdpi.com

Techniques such as ¹H-NMR titration are particularly useful for studying these equilibria. researchgate.net Furthermore, by recording NMR spectra across a range of temperatures and in different solvents, researchers can quantify the effects of these variables on the tautomeric distribution. researchgate.netirb.hr The changes in the intensity of selected signals with variations in solvent or temperature are used to calculate the tautomeric content of the solution. researchgate.net In addition to proton NMR, ¹³C-NMR spectroscopy can also be employed to analyze the tautomeric ratios. mdpi.com These experimental methods are often complemented by quantum chemical calculations to provide a deeper understanding of the structures and relative stabilities of the various tautomeric forms. irb.hrresearchgate.net

Chemical Reactivity and Reaction Mechanisms of 1,3,5 Hexanetrione, 1 Phenyl

General Reactivity of the Triketone Moiety

The 1,3,5-triketone moiety is characterized by its acidic protons and multiple electrophilic carbonyl carbons, which are central to its reactivity. The presence of these functional groups allows for a range of reactions, including condensations and cyclizations. However, the reactivity can be influenced by factors such as the formation of intramolecular hydrogen bonds, which can decrease the reactivity of the substrate. rsc.org The introduction of a polycarbonyl moiety based on 1,3,5-triketones can sometimes be complicated by side reactions like retro-Claisen cleavage and intramolecular cyclization, which may lead to lower selectivity and reactivity. rsc.org

Condensation Reactions

The carbonyl groups and acidic α-hydrogens of 1,3,5-hexanetrione, 1-phenyl- make it an ideal substrate for various condensation reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Aldol (B89426), Claisen, and Knoevenagel Condensations

Aldol Condensation: This reaction involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. srmist.edu.inmasterorganicchemistry.commagritek.com The Knoevenagel condensation is a modification of the Aldol condensation that involves a nucleophilic addition between a ketone and an active hydrogen compound in the presence of a basic catalyst. sigmaaldrich.com This is often followed by spontaneous dehydration to yield an unsaturated product. sigmaaldrich.com

Claisen Condensation: The Claisen condensation is instrumental in the synthesis of 1,3,5-triketones themselves. For instance, the acylation of substituted diketones with esters using bases like lithium amide or sodium hydride is a common method for preparing C-methyl derivatives of 1-phenyl-1,3,5-hexanetrione. researchgate.netresearchgate.net Sodium hydride is particularly effective for aroylations, leading to higher yields of 1,3,5-triketones compared to potassium amide. researchgate.net

Knoevenagel Condensation: This condensation is a key method for carbon-carbon bond formation and is used in the synthesis of various biologically active compounds. sciforum.netsciensage.info The reaction of an aldehyde or ketone with a compound containing active methylene (B1212753) groups, often catalyzed by a base, leads to α,β-unsaturated products. sciensage.infoorganic-chemistry.org

Reactions with Amines and Other Nucleophiles to Form Complex Structures

1,3,5-Hexanetrione, 1-phenyl- readily reacts with amines and other nucleophiles. Primary amines can react with the triketone to form Schiff bases, which are important ligands in coordination chemistry. rsc.org However, a significant side reaction is the cyclization of the resulting polycarbonyl Schiff base ligands into more stable pyridone structures. rsc.org The reaction with amines is a cornerstone for synthesizing various heterocyclic compounds. For example, the reaction with ammonia (B1221849) or primary amines can lead to the formation of 4-pyridones. researchgate.netnih.gov

Cyclization Reactions and Heterocycle Formation

The polycarbonyl nature of 1,3,5-hexanetrione, 1-phenyl- makes it an excellent building block for the synthesis of a wide array of heterocyclic compounds. orgsyn.orgorgsyn.org

Synthesis of 4-Pyrones and 4-Pyridones from 1,3,5-Triketones

4-Pyrones: Acid-catalyzed cyclization of 1,3,5-triketones is a common method for synthesizing 2,6-disubstituted 4-pyrones. researchgate.netresearchgate.net For example, acetylations and subsequent cyclizations of 1-phenyl-1,3,5-hexanetrione using acetic anhydride (B1165640) and boron fluoride (B91410) can yield the corresponding acylpyrones. researchgate.netresearchgate.net

4-Pyridones: The conversion of 1,3,5-triketones to 4-pyridones is typically achieved by reaction with ammonia or primary amines. researchgate.netnih.govorgsyn.org Acylpyrones formed from the triketone can also be subsequently converted to the corresponding acylpyridones. researchgate.netresearchgate.net

| Starting Material | Reagent(s) | Product | Reference |

| 1-Phenyl-1,3,5-hexanetrione | Acetic anhydride, Boron fluoride | Acylpyrone | researchgate.netresearchgate.net |

| Acylpyrone | Ammonia or Primary Amine | Acylpyridone | researchgate.netresearchgate.net |

| 1,3,5-Triketones | Ammonia or Primary Amine | 4-Pyridone | researchgate.netnih.gov |

Formation of Other Heterocyclic Systems (e.g., Isoxazoles, Pyrazoles, Thiopyranones, Quinolinones, δ-Lactones)

Isoxazoles: These heterocycles can be synthesized from precursors derived from 1,3,5-triketones. One method involves the condensation of C(α),N-dilithiophenylhydrazones with esters, followed by acid cyclization. researchgate.net Another approach is the reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like iodine monochloride (ICl) to yield 3,5-disubstituted 4-haloisoxazoles. organic-chemistry.org

Pyrazoles: Pyrazoles can be synthesized through various routes. One method involves the reaction of 1,3,5-triketones with arylhydrazines, which can lead to indolylpyrazole derivatives in a one-pot reaction. Another approach is the condensation of C(α),O-dilithiooximes with esters followed by acid cyclization. researchgate.net The reaction of 1,3-diaryl-2-propene-1-one compounds with phenylhydrazine (B124118) also yields 1,3,5-trisubstituted pyrazole (B372694) derivatives. tsijournals.com

Thiopyranones: While direct synthesis from 1,3,5-hexanetrione, 1-phenyl- is not explicitly detailed, the versatility of the triketone structure suggests its potential as a precursor for sulfur-containing heterocycles.

Quinolinones: The reactivity of the triketone allows for the construction of fused heterocyclic systems. For example, enaminones derived from the reaction of related polycarbonyl compounds with amines can undergo intramolecular cyclization to form polycyclic pyridones, which can be precursors to quinolinone structures. rsc.org

δ-Lactones: These six-membered cyclic esters are valuable compounds. mdpi.com While direct synthesis from 1,3,5-hexanetrione, 1-phenyl- is not commonly cited, the polycarbonyl structure can be a precursor to hydroxy acids that can then be cyclized to form lactones. rsc.orgnih.govru.nl

| Heterocycle | Synthetic Method | Precursor from Triketone (or related) | Reference |

| Isoxazole | Condensation with esters, acid cyclization | C(α),N-dilithiophenylhydrazones | researchgate.net |

| Isoxazole | Electrophilic cyclization | 2-Alkyn-1-one O-methyl oximes | organic-chemistry.org |

| Pyrazole | Reaction with arylhydrazines | 1,3,5-Triketone | |

| Pyrazole | Condensation with esters, acid cyclization | C(α),O-dilithiooximes | researchgate.net |

| Quinolinone | Intramolecular cyclization | Enaminones | rsc.org |

| δ-Lactone | Cyclization of hydroxy acids | Polycarbonyl compound | rsc.orgnih.govru.nl |

Oxidation and Reduction Pathways of 1,3,5-Hexanetrione, 1-phenyl-

The reactivity of 1,3,5-Hexanetrione, 1-phenyl- towards oxidation and reduction is governed by the presence of its three carbonyl groups and the activated methylene groups. These functional groups offer multiple sites for redox reactions, leading to a variety of potential products depending on the reagents and conditions employed.

Oxidation Pathways:

Direct oxidation of 1,3,5-Hexanetrione, 1-phenyl- is complex due to the multiple oxidizable sites. However, its involvement in oxidation reactions has been noted, particularly in the context of forming metal complexes that act as catalysts. A notable example involves a palladium(II) catalyst incorporating the disodium (B8443419) salt of 1-phenyl-1,3,5-hexanetrione. This complex was found to be an effective catalyst for the air oxidation of 3,5-di-tert-butylcatechol. The reaction resulted in ring-cleaved products, highlighting the unique catalytic effect imparted by the trione (B1666649) ligand system luc.edu. This suggests that the coordination of the trione to a metal center can facilitate oxidative processes on other substrates.

While direct oxidation studies on 1-phenyl-1,3,5-hexanetrione are not extensively detailed in the literature, related compounds provide insight. For instance, the synthesis of C-methyl derivatives of 1-phenyl-1,3,5-hexanetrione has involved the use of 2-iodoxybenzoic acid (IBX) to oxidize a dithiolane-protected 1,3,5-trione precursor to the desired β-diketone functionality.

Reduction Pathways:

The reduction of 1,3,5-Hexanetrione, 1-phenyl- involves the conversion of one or more of its ketone functionalities into hydroxyl groups. The selectivity of this reduction is a key challenge, as the three carbonyl groups may exhibit different reactivities. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation are expected to reduce the carbonyl groups.

Based on the reactivity of similar diketones and triketones, the reduction can be expected to proceed as follows:

Partial Reduction: Selective reduction of one or two carbonyl groups to yield hydroxy-diones or dihydroxy-ketones. The regioselectivity would be influenced by steric and electronic factors, with the benzoyl carbonyl and the terminal acetyl carbonyl being the most likely sites of initial attack.

Complete Reduction: Exhaustive reduction of all three carbonyl groups to yield the corresponding 1-phenylhexane-1,3,5-triol.

Studies on the enantioselective hydrogenation of the related compound 1-phenyl-1,2-propanedione (B147261) demonstrate that under catalytic conditions (e.g., using platinum catalysts), specific keto-alcohols can be formed preferentially researchgate.net. Similarly, biological reducing agents like baker's yeast have been used to reduce 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol, indicating that biocatalytic methods could also be applied to the trione for stereoselective reductions blogspot.com.

The table below summarizes the expected products from the reduction of 1,3,5-Hexanetrione, 1-phenyl-.

| Reagent | Expected Major Product(s) | Reaction Type |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Mixture of hydroxy-ketones and hexane-1,3,5-triol, 1-phenyl- | Chemoselective Carbonyl Reduction |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt) | Hexane-1,3,5-triol, 1-phenyl- | Complete Carbonyl Reduction |

| Baker's Yeast (Saccharomyces cerevisiae) | Chiral hydroxy-ketones or diols | Enantioselective Carbonyl Reduction |

Derivatization Reactions for Targeted Structural Modifications

The structure of 1,3,5-Hexanetrione, 1-phenyl- is highly amenable to derivatization, making it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds. The presence of multiple electrophilic carbonyl carbons and nucleophilic enolizable positions allows for a rich variety of chemical transformations.

Cyclization to Heterocycles:

One of the most significant applications of 1,3,5-triketones is their use as precursors for heterocyclic systems like pyrones, pyridones, and pyrazoles. orgsyn.org

Formation of 4-Pyrones and 4-Pyridones: Acetylation and cyclization of 1-phenyl-1,3,5-hexanetrione can be achieved using reagents like acetic anhydride with a boron fluoride catalyst. This reaction leads to the formation of an acyl-substituted 4-pyrone. researchgate.net Subsequent treatment of this pyrone with ammonia or primary amines can convert it into the corresponding 4-pyridone derivative. researchgate.net

Formation of Pyrazoles: The 1,3-dicarbonyl motif within the molecule readily reacts with hydrazine (B178648) derivatives. Condensation with hydrazine or phenylhydrazine is a standard method for constructing pyrazole rings. mdpi.com It is anticipated that 1,3,5-Hexanetrione, 1-phenyl- would react with hydrazines to yield pyrazole derivatives, with the potential for reaction at either the 1,3-dicarbonyl or the 3,5-dicarbonyl segment, leading to regioisomeric products.

Formation of Metal Complexes:

The β-dicarbonyl units in 1,3,5-Hexanetrione, 1-phenyl- are excellent chelating agents for a variety of metal ions. The enolic protons can be removed by a base, and the resulting enolate oxygen atoms can coordinate to a metal center.

Tin(IV) Complexes: The compound has been shown to form n-butyltin(IV) derivatives in both 1:1 and 2:3 molar ratios of the tin precursor to the trione. researchgate.net

Palladium(II) Complexes: As mentioned previously, it forms a disodium salt that can be used to prepare palladium(II) catalysts. luc.edu

Mixed-Ligand Chelates: It can also be incorporated into more complex ligand systems, such as in the formation of N,N'-bis(1-phenyl-1,3,5-hexanetrione)ethylenediamine, which serves as a ligand for creating mixed-metal chelates. acs.org

Alkylation and Acylation:

The methylene group situated between two carbonyls (C-4) is highly acidic and can be deprotonated to form a nucleophilic carbanion. This allows for alkylation and acylation reactions to introduce substituents at this position. The synthesis of C-methyl derivatives, such as 4-methyl-1-phenyl-1,3,5-hexanetrione, has been reported, demonstrating the feasibility of C-alkylation. chemsynthesis.com

The table below provides a summary of key derivatization reactions for 1,3,5-Hexanetrione, 1-phenyl-.

| Reagent/Condition | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Acetic Anhydride, Boron Fluoride | Acetylation/Cyclization | Acyl-4-pyrones | researchgate.net |

| Ammonia or Primary Amines (from pyrone) | Ring Transformation | 4-Pyridones | researchgate.net |

| Hydrazine (H₂NNH₂) | Condensation/Cyclization | Pyrazoles | mdpi.com |

| n-Butyltin(IV) Chloride | Complexation | Organotin Complexes | researchgate.net |

| Palladium(II) Salts | Complexation | Palladium(II) Complexes | luc.edu |

| Alkyl Halide, Base | C-Alkylation | C-4 Substituted Derivatives | chemsynthesis.com |

Coordination Chemistry of 1,3,5 Hexanetrione, 1 Phenyl As a Ligand

Ligand Properties and Coordination Modes

The coordination behavior of 1,3,5-Hexanetrione, 1-phenyl- is largely dictated by its specific structural and electronic characteristics. The presence of multiple carbonyl groups allows for various modes of binding with metal ions.

1,3,5-Hexanetrione, 1-phenyl- primarily functions as a bidentate or tridentate ligand. In its simpler coordination modes, it can act as a monobasic, bidentate ligand, coordinating to a metal ion through two of its oxygen atoms. researchgate.netresearchgate.net This is observed in the formation of complexes with various divalent metal ions where the triketone coordinates to the metal center. researchgate.netresearchgate.net

However, the most significant aspect of its chelating ability is its potential to act as a tridentate ligand. This is particularly evident in the formation of binuclear and polynuclear complexes. The enolization of the terminal carbonyl groups is favored over the central one, which plays a crucial role in its coordination behavior. researchgate.netresearchgate.net

1,3,5-Hexanetrione, 1-phenyl- is a key precursor in the synthesis of more complex, polydentate Schiff base ligands. researchgate.net These ligands are typically formed through the condensation reaction of the triketone with a primary amine, such as ethylenediamine. acs.orgacs.org The resulting Schiff base ligands possess distinct coordination compartments, which can selectively bind to different metal ions. acs.org This property is fundamental to the stepwise synthesis of heteronuclear metal complexes. acs.org

The reaction with diamines, for instance, can produce binucleating ligands with two different coordination sites. acs.org One site may consist of two nitrogen and two oxygen donor atoms (N2O2), while the other site comprises four oxygen atoms (O4). acs.org This structural arrangement allows for the selective introduction of different metal ions into the complex. acs.orgacs.org

Chelating Ability and Denticity (e.g., Tridentate Nature)

Formation of Metal Complexes

The versatile nature of 1,3,5-Hexanetrione, 1-phenyl- and its Schiff base derivatives allows for the formation of a wide range of metal complexes, including those with transition metals and heteronuclear metal combinations.

This ligand readily forms complexes with various transition metals. For example, it forms stable complexes with copper(II) and nickel(II). researchgate.net Potentiometric studies have been conducted to determine the formation constants of these complexes. researchgate.netresearchgate.net

Organotin(IV) derivatives of 1,3,5-Hexanetrione, 1-phenyl- have also been synthesized. researchgate.netresearchgate.net These can be of the type R3Sn(R′COCHCOCH2COR″) or [R3Sn]2(R′COCHCOCHCOR″), formed by reacting organotin(III) chlorides with the sodium salts of the triketone. researchgate.net

A significant application of ligands derived from 1,3,5-Hexanetrione, 1-phenyl- is in the directed synthesis of heteronuclear metal chelates. acs.orgacs.org By utilizing the different coordination environments within the Schiff base ligands, it is possible to introduce two different metal ions into a single molecular complex in a controlled manner. acs.orgacs.org

For instance, a nickel(II) ion can be first introduced into the N2O2 coordination site, followed by the introduction of a second metal ion such as zinc(II), copper(II), or vanadyl(IV) into the O4 site. acs.org This stepwise synthesis leads to the formation of pure heteronuclear complexes with specific metal arrangements. acs.org Examples of such complexes include NiZn(BAA)2en, NiCu(BAA)2en, and NiVO(BAA)2en, where (BAA)2en represents the Schiff base ligand derived from 1-phenyl-1,3,5-hexanetrione and ethylenediamine. acs.org

Transition Metal Complexes (e.g., Nickel, Copper, Tin)

Structural Analysis of Metal Complexes

The structures of several metal complexes involving ligands derived from 1,3,5-Hexanetrione, 1-phenyl- have been elucidated, primarily through single-crystal X-ray diffraction.

A notable example is the binuclear nickel(II) complex, Ni2(py)2(BAA)2en·py. acs.org In this structure, the two nickel ions are in different coordination environments. One nickel atom is in a square-planar, low-spin environment, coordinated to the two nitrogen atoms and two of the oxygen atoms of the Schiff base ligand. The second nickel atom is in an octahedral, high-spin environment, coordinated to four oxygen atoms of the ligand and two pyridine (B92270) molecules. acs.org The two nickel centers are bridged by carbonyl oxygens. acs.org

The structures of heterobinuclear complexes like NiZn(py)(BAA)2en and NiVO(BAA)2en have also been determined. acs.org In these complexes, the nickel atom consistently occupies the N2O2 coordination site, while the second metal (Zn or V) is located in the O4 site, confirming the selective coordination behavior of the ligand. acs.org

X-ray Crystallography Studies of Coordination Compounds

A notable example is the structural analysis of a binuclear nickel(II) mixed-spin state complex, Ni₂(py)₂(BAA)₂en-py. acs.org In this compound, the ligand is a Schiff base derivative formed from the condensation of 1-phenyl-1,3,5-hexanetrione (abbreviated as H₂BAA) and ethylenediamine. The crystallographic data revealed a structure containing two distinct nickel(II) centers. One nickel ion is in a square planar, low-spin environment, coordinated to two nitrogen and two oxygen atoms (the N₂O₂ site). The second nickel ion is in an octahedral, high-spin environment (the O₂'O₂' site), bridged to the first by carbonyl oxygens. acs.org This study confirmed the ability of the ligand to create different coordination pockets within a single molecule, allowing for the formation of heterobinuclear complexes. acs.org

Uranyl complexes with 1,3,5-triketonate ligands have also been characterized using X-ray diffraction. researchgate.net In one such mononuclear complex, bis(1,5-diphenyl-1,3,5-pentanetrionato(1-))(methanol)dioxouranium(VI)-methanol, the uranium atom is coordinated to four enolic oxygen atoms from two triketonate ligands, two uranyl oxygens, and one oxygen from a methanol (B129727) molecule. The triketonate ligands adopt a cis configuration, which is likely influenced by the steric requirements of the coordinated methanol. researchgate.net

Table 1: Selected Crystallographic Data for a Binuclear Ni(II) Complex with a 1-phenyl-1,3,5-hexanetrione Schiff Base Derivative acs.org

| Parameter | Value |

| Compound | Ni₂(py)₂(BAA)₂en-py |

| Formula | C₄₀H₃₆N₄Ni₂O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.971(3) |

| b (Å) | 16.005(5) |

| c (Å) | 21.759(4) |

| β (°) | 104.24(2) |

| Volume (ų) | 3700.7 |

| Z | 4 |

| Ni(1) Coordination | Square Planar (Low-Spin) |

| Ni(2) Coordination | Octahedral (High-Spin) |

Spectroscopic Characterization (e.g., IR, NMR, UV/Vis) of Metal Complexes

Spectroscopic methods are vital for characterizing the coordination of 1-phenyl-1,3,5-hexanetrione to metal ions in the absence of single-crystal X-ray data. Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV/Vis) spectroscopy each provide unique insights into the metal-ligand interactions.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for observing the coordination of the carbonyl groups. In the free ligand, the IR spectrum shows characteristic C=O stretching frequencies. Upon complexation, these bands typically shift to lower wavenumbers, indicating a weakening of the C=O bond due to the coordination of the oxygen atom to the metal center. bendola.com New bands may also appear in the far-IR region (typically 400-600 cm⁻¹), which are attributed to the formation of metal-oxygen (M-O) bonds. chemmethod.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes. For organotin(IV) derivatives of 1-phenyl-1,3,5-hexanetrione, NMR studies have been used to determine the structure of the complexes in solution. researchgate.net The coordination of the ligand to the tin atom causes shifts in the signals of the ligand's protons and carbons compared to the free ligand. The disappearance or shift of the enolic proton signal provides strong evidence of coordination via deprotonation. researchgate.net For tin complexes, ¹¹⁹Sn NMR is also employed, with the chemical shift values providing information about the coordination number of the tin atom. researchgate.net

Ultraviolet-Visible (UV/Vis) Spectroscopy: The electronic spectra of metal complexes with 1-phenyl-1,3,5-hexanetrione provide information about the electronic transitions within the molecule. The spectra typically show intense bands in the UV region due to π→π* transitions within the ligand and ligand-to-metal charge transfer (LMCT) bands. ajol.info For transition metal complexes, weaker bands may be observed in the visible region, corresponding to d-d electronic transitions. The position and intensity of these bands are dependent on the specific metal ion and the coordination geometry of the complex. chemmethod.comuobaghdad.edu.iq

Table 2: General Spectroscopic Features of 1-phenyl-1,3,5-hexanetrione Metal Complexes

| Spectroscopic Technique | Feature Observed | Implication |

| IR Spectroscopy | Shift of C=O stretching frequency to lower wavenumber. | Coordination of carbonyl oxygen to the metal center. bendola.com |

| Appearance of new bands in the 400-600 cm⁻¹ region. | Formation of M-O bonds. chemmethod.com | |

| ¹H & ¹³C NMR | Chemical shift changes for ligand protons and carbons. | Alteration of the electronic environment upon coordination. researchgate.net |

| Disappearance of the enolic -OH proton signal. | Deprotonation and coordination of the enolate oxygen. researchgate.net | |

| UV/Vis Spectroscopy | Intense bands in the UV region. | π→π* transitions and Ligand-to-Metal Charge Transfer (LMCT). ajol.info |

| Weaker bands in the visible region (for transition metals). | d-d electronic transitions, indicative of coordination geometry. chemmethod.comuobaghdad.edu.iq |

Theoretical Studies of Metal-Ligand Interactions in Coordination Complexes

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for understanding the nature of metal-ligand interactions in coordination complexes. bendola.com While specific theoretical studies focusing exclusively on 1-phenyl-1,3,5-hexanetrione complexes are not extensively documented in readily available literature, the principles derived from studies of similar β-diketonate and macrocyclic ligand complexes are applicable. mdpi.comsemanticscholar.org

These computational studies can predict and rationalize the geometric structures of complexes, complementing experimental data from X-ray crystallography. Furthermore, they provide deep insights into the electronic structure and the nature of the chemical bond between the metal and the ligand.

A key aspect explored by theoretical methods is the character of the metal-ligand bond. Energy decomposition analyses, such as Natural Energy Decomposition Analysis (NEDA), can dissect the total interaction energy into distinct components: electrostatic interaction, Pauli repulsion, and covalent (charge-transfer and polarization) contributions. mdpi.comeuropa.eu For many metal-β-diketonate complexes, the bonding is found to have significant contributions from both electrostatic and covalent interactions. semanticscholar.org The degree of covalency versus electrostatic character can influence the stability and reactivity of the complex.

Theoretical models also help in understanding the preference for certain tautomeric forms of the ligand upon coordination. Studies on 1-phenyl-1,3,5-hexanetrione itself have established that the dienol form, with enolization of the terminal carbonyls, is particularly stable due to the formation of intramolecular hydrogen bonds. researchgate.netresearchgate.net This inherent stability of the dienol tautomer is a critical factor in its behavior as a ligand, as it presents readily available enolic oxygen atoms for coordination. DFT calculations can model these tautomeric equilibria and predict how they are affected by the presence of a metal ion.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual nuclei. ox.ac.ukweebly.com

¹H-NMR and ¹³C-NMR Applications in Structural Elucidation and Tautomerism Studies

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the molecular structure of 1-phenyl-1,3,5-hexanetrione and studying its tautomeric equilibria. The chemical shifts in ¹H-NMR provide information about the electronic environment of the protons, while integration of the signals reveals the relative number of protons in each environment. libretexts.orglibretexts.org In ¹³C-NMR, each unique carbon atom in the molecule gives a distinct signal, providing direct insight into the carbon skeleton. bhu.ac.in

The presence of multiple carbonyl groups in 1-phenyl-1,3,5-hexanetrione allows for the existence of keto-enol tautomers. NMR studies have shown that in solution, this compound can exist as a mixture of the triketo form and various enolic forms. The equilibrium between these tautomers is often solvent-dependent, with more polar solvents favoring the keto form. researchgate.net For instance, assignments of ¹H NMR signals have been made for similar triketones like heptane-2,4,6-trione and 1,5-diphenylpentane-1,3,5-trione, which aids in the interpretation of the spectra of 1-phenyl-1,3,5-hexanetrione. researchgate.net

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Triketones

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Phenyl-H | 7.0 - 8.0 |

| CH₂ (keto) | 2.5 - 3.0 | |

| CH (enol) | 5.0 - 6.0 | |

| OH (enol) | 12.0 - 16.0 | |

| ¹³C | C=O (keto) | 190 - 210 |

| C=O (enol) | 170 - 190 | |

| Phenyl-C | 120 - 140 | |

| CH₂ (keto) | 40 - 50 | |

| CH (enol) | 90 - 100 |

Note: The exact chemical shifts can vary depending on the solvent and the specific tautomeric form present.

Advanced NMR Techniques for Dynamic and Conformational Analysis

Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals, especially in complex molecules like 1-phenyl-1,3,5-hexanetrione. ipb.ptnd.edumdpi.com These techniques reveal correlations between nuclei, helping to piece together the complete molecular structure. ipb.pt

Dynamic NMR (DNMR) spectroscopy can be used to study the kinetics of conformational changes and tautomerization. nih.gov By recording NMR spectra at different temperatures, it is possible to observe the broadening and coalescence of signals, which provides information about the energy barriers between different conformations or tautomers. bhu.ac.inresearchgate.net For example, low-temperature NMR can "freeze out" the conformational equilibrium, allowing for the individual study of different conformers. researchgate.net

Vibrational Spectroscopy (IR, FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR), Fourier-transform infrared (FTIR), and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups. spectroscopyonline.comnih.gov

For 1-phenyl-1,3,5-hexanetrione, the most prominent features in the IR and Raman spectra are the stretching vibrations of the carbonyl (C=O) groups. researchgate.net The exact position of these bands can help to distinguish between the keto and enol forms. Typically, the C=O stretching frequency in the keto form is higher (around 1700-1730 cm⁻¹) than in the enol form, where it is lowered due to conjugation and hydrogen bonding (around 1600-1650 cm⁻¹). The spectra also show characteristic bands for C-H stretching of the phenyl group and the aliphatic chain, as well as C-C stretching vibrations. oatext.com

Table 2: Key Vibrational Frequencies for 1-phenyl-1,3,5-hexanetrione

| Vibrational Mode | Tautomer | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Keto | 1700 - 1730 |

| C=O Stretch | Enol | 1600 - 1650 |

| C=C Stretch (Aromatic) | Both | 1450 - 1600 |

| O-H Stretch (Enol) | Enol | 2500 - 3300 (broad) |

| C-H Stretch (Aromatic) | Both | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Both | 2850 - 3000 |

Mass Spectrometry (e.g., ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. uni-saarland.de Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing organic molecules like 1-phenyl-1,3,5-hexanetrione, often producing a prominent molecular ion peak. researchgate.net

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org For 1-phenyl-1,3,5-hexanetrione, fragmentation would likely involve cleavage of the C-C bonds adjacent to the carbonyl groups, leading to the loss of characteristic neutral fragments. miamioh.edu Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Electronic Spectroscopy (UV/Vis, Circular Dichroism)

Electronic spectroscopy, particularly Ultraviolet-Visible (UV/Vis) spectroscopy, provides information about the electronic transitions within a molecule. researchgate.net The UV/Vis spectrum of 1-phenyl-1,3,5-hexanetrione is expected to show absorptions corresponding to π→π* transitions of the phenyl group and the conjugated enol systems, as well as n→π* transitions of the carbonyl groups. The position and intensity of these absorptions are sensitive to the tautomeric form and the solvent environment.

Circular dichroism (CD) spectroscopy is used to study chiral molecules. While 1-phenyl-1,3,5-hexanetrione itself is achiral, its metal complexes can be chiral, and their CD spectra can provide information about the stereochemistry of the complex. researchgate.net

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.commdpi.com Single-crystal X-ray diffraction analysis can provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. Studies on related triketones have shown that they can exist in the triketo form in the solid state. researchgate.net For 1-phenyl-1,3,5-hexanetrione, X-ray diffraction would reveal the preferred tautomeric form and conformation in the crystalline state, as well as details of any hydrogen bonding or other intermolecular forces. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

The separation and purification of 1,3,5-Hexanetrione, 1-phenyl-, along with the assessment of its purity, are critical steps in its synthesis and characterization. Chromatographic techniques are indispensable for these purposes, exploiting the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from reactants, byproducts, and other impurities. The selection of a specific chromatographic method depends on the scale of the separation, the required purity, and the physicochemical properties of the compound and its contaminants. Key techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis and purification of non-volatile and thermally sensitive compounds like 1,3,5-Hexanetrione, 1-phenyl-. Its high resolution and sensitivity make it ideal for determining the purity of a sample and for isolating the pure compound through preparative HPLC.

Research Findings: For aromatic compounds such as 1,3,5-Hexanetrione, 1-phenyl-, reverse-phase HPLC (RP-HPLC) is the most common approach. In this mode, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is driven by hydrophobic interactions; more nonpolar compounds are retained longer on the column.

Given the phenyl group in the target molecule, a stationary phase that offers alternative selectivity to standard alkyl chains (like C8 or C18) can be particularly effective. Phenyl-Hexyl columns, which feature a phenyl ring attached to a six-carbon alkyl chain, are well-suited for separating aromatic analytes due to potential π-π interactions between the analyte and the stationary phase. restek.com While specific application notes for 1,3,5-Hexanetrione, 1-phenyl- are not prevalent, methodologies for structurally similar aromatic ketones provide a strong basis for method development. sielc.comresearchgate.net For instance, a mobile phase consisting of acetonitrile and water is frequently used for analyzing phenyl-containing compounds. sielc.com

Below is a table representing a typical set of starting conditions for the HPLC analysis of 1,3,5-Hexanetrione, 1-phenyl-, based on methods for related compounds.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column Type | Roc Phenyl-Hexyl, 5 µm, 100 x 4.6 mm | restek.com |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | sielc.com |

| Flow Rate | 1.0 - 1.5 mL/min | |

| Detector | UV-Vis (e.g., at 254 nm) | |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) | rsc.org |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For 1,3,5-Hexanetrione, 1-phenyl-, GC can be used for purity assessment, provided the compound is thermally stable and sufficiently volatile under the analysis conditions. The compound is vaporized and swept by a carrier gas through a capillary column containing the stationary phase.

Research Findings: Research involving the synthesis of palladium(II) catalysts utilized the disodium (B8443419) salt of 1-phenyl-1,3,5-hexanetrione as a starting material. luc.edu In this context, preparative GC was employed to collect and characterize one of the reaction products, demonstrating the utility of GC for separating components in the reaction mixture. luc.edu This implies that analytical GC with a flame ionization detector (FID) or a mass spectrometer (MS) as the detector is a viable method for assessing the purity of the final compound or monitoring reaction progress.

The choice of column is critical. A common choice for the analysis of moderately polar, aromatic compounds is a column with a (5%-phenyl)-methylpolysiloxane stationary phase. rsc.org The oven temperature program is optimized to ensure adequate separation of the target compound from any volatile impurities.

The table below outlines a potential set of parameters for a GC-based analysis.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column Type | HP-5 (5%-phenyl)-methylpolysiloxane capillary column | rsc.org |

| Carrier Gas | Helium or Nitrogen | epa.gov |

| Inlet Temperature | 250 °C | rsc.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | rsc.orgepa.gov |

| Oven Program | Initial temp 50-100 °C, ramp to 280-300 °C | rsc.org |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. It operates on the principle of adsorption chromatography, where compounds are separated based on their differential affinity for the stationary phase (typically silica (B1680970) gel) and the mobile phase (eluent).

Research Findings: TLC has been documented as a key analytical tool in reactions involving derivatives of 1,3,5-Hexanetrione, 1-phenyl-. For example, in a synthesis utilizing the disodium salt of the compound, TLC analysis on silica gel was used to confirm the consumption of the starting material and the formation of a single product. luc.edu For purification, column chromatography, which is based on the same principles as TLC, was performed using a silica gel stationary phase and an eluent of 60% dichloromethane (B109758) in petroleum ether. luc.edu This solvent system could be adapted for TLC analysis.

For carbonyl-containing compounds like 1,3,5-Hexanetrione, 1-phenyl-, visualization on the TLC plate can be enhanced by derivatization. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) react with carbonyl groups to form brightly colored hydrazones, which are easily visible. jcsp.org.pk

The table below summarizes typical conditions for TLC analysis.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase | Silica gel coated plate (e.g., Silica Gel 60 F254) | luc.eduvdoc.pub |

| Mobile Phase (Eluent) | Dichloromethane/Petroleum Ether or Ethyl Acetate/Hexane (B92381) mixture | luc.edu |

| Visualization | UV light (254 nm) or staining (e.g., 2,4-DNPH, potassium permanganate) | jcsp.org.pk |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Stability

Quantum chemical calculations serve as powerful tools for elucidating the molecular structure and stability of 1-phenyl-1,3,5-hexanetrione. These computational methods provide insights into the molecule's electronic structure, geometry, and energetic properties, which are often challenging to determine experimentally.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to optimize the geometry of 1-phenyl-1,3,5-hexanetrione and to understand its stability. set-science.com

These studies focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. set-science.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For 1-phenyl-1,3,5-hexanetrione, the calculated HOMO energy is -6.578 eV, the LUMO energy is -1.320 eV, and the resulting energy gap is a significant 5.258 eV. set-science.com This large gap indicates that 1-phenyl-1,3,5-hexanetrione is a "hard" molecule with high kinetic stability and lower chemical reactivity. set-science.com

DFT calculations also provide insights into the preferred tautomeric forms of β-triketones like 1-phenyl-1,3,5-hexanetrione. researchgate.net It has been established that the enolization of the terminal carbonyl groups is energetically more favorable than the enolization of the central carbonyl group. researchgate.net In non-polar solvents, the dienol form is the predominant tautomer. researchgate.net

Semiempirical Methods for Energetic and Structural Predictions

Semiempirical quantum chemical methods, such as AM1, PM3, and RM1, offer a computationally less demanding alternative to DFT for predicting energetic and structural properties. scielo.br These methods are particularly useful for larger molecules and for preliminary investigations.

Semiempirical calculations have been used to study the keto-enol tautomerism in symmetrical pentane-1,3,5-triones, which are structurally related to 1-phenyl-1,3,5-hexanetrione. researchgate.net These studies have shown that in solvents with low polarity, the dienol form is the most stable. researchgate.net The stability can shift towards the triketo form with increasing temperature and solvent polarity. researchgate.net The RM1 method, in particular, has shown good agreement with DFT results in predicting the relative stabilities of tautomers. scielo.br

Table 1: Calculated Energetic Properties of 1-phenyl-1,3,5-hexanetrione using DFT

| Property | Value |

| HOMO Energy | -6.578 eV |

| LUMO Energy | -1.320 eV |

| Energy Gap (ΔE) | 5.258 eV |

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving 1-phenyl-1,3,5-hexanetrione. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway. smu.edu

For instance, theoretical studies on the thermal and photochemical cyclization of related compounds like 1,3,5-hexatriene (B1211904) have been performed using methods like MINDO/3. osti.gov These studies reveal the energetic barriers and the nature of the intermediates involved in the reaction. In photochemical reactions, computational methods can trace the non-adiabatic pathways, explaining how the molecule moves between different electronic states (e.g., from an excited singlet state back to the ground state). osti.gov

The study of reaction mechanisms often involves calculating the intrinsic reaction coordinate (IRC), which connects the reactants, transition state, and products on the potential energy surface. smu.edu Analysis of the curvature of the reaction path can reveal the different phases of a reaction, such as bond breaking and bond formation. smu.edu

Prediction and Interpretation of Spectroscopic Properties

Computational methods are frequently used to predict and interpret the spectroscopic properties of molecules, such as their infrared (IR), Raman, and UV-Vis spectra. These predictions can aid in the identification and characterization of compounds.

DFT calculations, for example, can predict the vibrational frequencies of 1-phenyl-1,3,5-hexanetrione. scirp.org By comparing the calculated spectrum with the experimental one, assignments of the observed vibrational bands to specific molecular motions can be made. For instance, the characteristic stretching frequencies of the carbonyl (C=O) groups and the phenyl ring can be identified. mdpi.com

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). ekb.eg These calculations provide information about the energies of electronic transitions and the orbitals involved. This is crucial for understanding the photophysical properties of the molecule.

Studies on Excited States and Photochemical Behavior

The photochemical behavior of a molecule is governed by its properties in electronically excited states. diva-portal.org Computational methods provide a window into these transient states, which are often difficult to study experimentally.

Upon absorption of light, 1-phenyl-1,3,5-hexanetrione is promoted to an excited state. diva-portal.org The geometry and electronic structure of the molecule in the excited state can be significantly different from the ground state. diva-portal.org Computational studies can model these changes and predict the likely photochemical reaction pathways. For example, in related systems, it has been shown that photochemical reactions can be driven by the gain of aromaticity or the relief of anti-aromaticity in the excited state. diva-portal.orgdiva-portal.org

For molecules with multiple chromophores, like 1-phenyl-1,3,5-hexanetrione, computational methods like CASSCF can be used to interpret the excited states and decay processes. umich.edu These calculations can reveal the nature of the excited states and how they lead to different photochemical outcomes.

Global Chemical Reactivity Descriptors and Kinetic Stability Analysis

Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the chemical reactivity and kinetic stability of a molecule. researchgate.net These descriptors include chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). set-science.com

These parameters are calculated using the following equations:

Chemical Potential (μ): μ = - (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

Where I (ionization potential) is approximated as -E_HOMO and A (electron affinity) is approximated as -E_LUMO. set-science.com

For 1-phenyl-1,3,5-hexanetrione, the calculated values are:

Chemical Potential (μ): -3.949 eV set-science.com

Chemical Hardness (η): 3.258 eV set-science.com

Chemical Softness (S): 0.153 eV⁻¹ set-science.com

Electrophilicity Index (ω): 2.393 eV set-science.com

The high value of chemical hardness (3.258 eV) and the low value of chemical softness (0.153 eV⁻¹) are consistent with the large HOMO-LUMO gap, confirming the high kinetic stability and low reactivity of the molecule. set-science.com The electrophilicity index provides a measure of the molecule's ability to accept electrons. asrjetsjournal.org

Table 2: Global Chemical Reactivity Descriptors for 1-phenyl-1,3,5-hexanetrione

| Descriptor | Symbol | Value |

| Chemical Potential | μ | -3.949 eV |

| Chemical Hardness | η | 3.258 eV |

| Chemical Softness | S | 0.153 eV⁻¹ |

| Electrophilicity Index | ω | 2.393 eV |

Applications in Contemporary Chemical Research

A Versatile Building Block in Complex Organic Synthesis

1-phenyl-1,3,5-hexanetrione serves as a versatile starting material in the synthesis of complex organic molecules. lookchem.com Its multiple reactive sites allow for a range of chemical transformations, making it a key component in constructing elaborate molecular frameworks.

The reactivity of 1-phenyl-1,3,5-hexanetrione makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds. researchgate.net Heterocyclic structures are fundamental to many areas of chemistry, particularly in medicinal chemistry, where they form the core of numerous pharmaceutical agents. The trione (B1666649) can undergo cyclization reactions to form various heterocyclic systems. For instance, it can be used to synthesize acylpyridones and chromones through reactions involving acetic anhydride (B1165640) and boron fluoride (B91410). researchgate.net

The synthesis of these heterocyclic scaffolds often involves multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. nih.gov This approach is advantageous for creating diverse libraries of compounds for screening purposes. nih.gov The ability to generate a variety of heterocyclic structures from a single, readily available precursor highlights the utility of 1-phenyl-1,3,5-hexanetrione in synthetic organic chemistry. rsc.org

Beyond the synthesis of simple heterocycles, 1-phenyl-1,3,5-hexanetrione and its derivatives are instrumental in the construction of larger, more complex structures like macrocycles and supramolecular assemblies. researchgate.net Macrocycles are large cyclic molecules that have garnered significant interest due to their unique chemical and physical properties and their potential applications in areas such as drug discovery. nih.gov

The synthesis of macrocycles often involves strategic, multi-step procedures. researchgate.netnih.gov For example, Schiff base macrocycles can be derived from the condensation of 1-phenyl-1,3,5-hexanetrione with diamines like ethylenediamine. researchgate.net These macrocyclic ligands can then be used to form complex metal-containing structures. The design and synthesis of these large molecules are often driven by the desire to create specific shapes and functionalities, a field where dynamic covalent chemistry plays a crucial role. mdpi.com

Precursor for Diverse Heterocyclic Scaffolds

Catalysis Applications of Derived Metal Complexes

The metal complexes derived from ligands based on 1-phenyl-1,3,5-hexanetrione exhibit significant catalytic activity. Schiff base ligands, formed by the reaction of the trione with amines, can coordinate with various transition metals to create catalysts for a range of organic transformations. nih.gov

These metal complexes have been shown to be effective in various catalytic applications. For example, palladium(II) complexes incorporating ligands derived from 1-phenyl-1,3,5-hexanetrione have been explored as catalysts in asymmetric synthesis. luc.edu Asymmetric catalysis is a powerful tool for producing chiral molecules, which is of paramount importance in the pharmaceutical industry. The specific structure of the ligand around the metal center influences the stereochemical outcome of the reaction, allowing for the selective formation of one enantiomer over the other. luc.edu The versatility of these complexes extends to other catalytic processes as well, including oxidation and polymerization reactions. nih.govmdpi.com

Table 1: Examples of Catalytic Applications of Metal Complexes Derived from 1-phenyl-1,3,5-hexanetrione and Related Ligands

| Metal | Ligand Type | Catalytic Reaction | Reference |

|---|---|---|---|

| Palladium(II) | Schiff base derived from 1-phenyl-1,3,5-hexanetrione | Asymmetric Synthesis | luc.edu |

| Ruthenium(II) | Schiff base derived from salicylaldehyde (B1680747) and ethylenediamine | Oxidation of cyclo-octene and tetraline | nih.gov |

| Copper(I) | N-heterocyclic carbene | Hydrosilylation of carbonyl compounds | beilstein-journals.org |

| Manganese(III) | Hexadentate Schiff base | Peroxidase mimics for lignin (B12514952) degradation | nih.gov |

| Zinc(II) | Schiff base derived from α-amino acids | Asymmetric hydrosilylation of ketones | nih.gov |

Materials Science and Engineering

The ability of 1-phenyl-1,3,5-hexanetrione and its derivatives to form ordered structures makes them valuable in the field of materials science and engineering.